Methyl 1-naphthaleneacetate

Description

The exact mass of the compound Methyl 1-naphthaleneacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122030. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-naphthaleneacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-naphthaleneacetate including the price, delivery time, and more detailed information at info@benchchem.com.

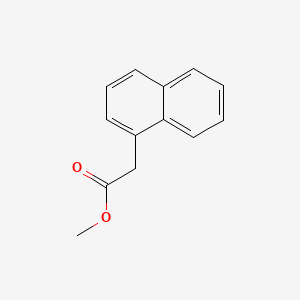

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGXZTQSGNFKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042143 | |

| Record name | Methyl 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-78-0, 1334-87-8 | |

| Record name | Methyl 1-naphthylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthaleneacetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-naphthylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-naphthaleneacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-naphthylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-NAPHTHYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2TU4BI7PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Methyl 1-Naphthaleneacetate: A Comprehensive Technical Guide

Executive Summary

Methyl 1-naphthaleneacetate (also known as NAA methyl ester, NAdM, or MENA; CAS: 2876-78-0) is a highly effective synthetic plant growth regulator belonging to the auxin family [1][1]. Unlike its free acid counterpart, 1-naphthaleneacetic acid (NAA), the methyl ester functions as a highly lipophilic pro-auxin [2][2].

This technical guide dissects the pharmacokinetic uptake, intracellular hydrolysis, and subsequent molecular signaling cascade that dictates the physiological efficacy of Methyl 1-naphthaleneacetate in agricultural, post-harvest, and tissue culture applications.

Pharmacokinetics: Cellular Uptake and Pro-Auxin Activation

The addition of the methyl ester group significantly alters the physicochemical profile of the molecule. By masking the polar carboxylic acid group, the molecule's partition coefficient (LogP) shifts, favoring rapid, passive diffusion across the hydrophobic cuticular waxes of plant leaves, stems, and tuber skins.

Once localized within the cytosol, Methyl 1-naphthaleneacetate is biologically inert. It requires enzymatic activation via endogenous intracellular carboxylesterases . These enzymes catalyze the hydrolysis of the ester bond, releasing the active biomolecule, 1-naphthaleneacetic acid (NAA), and a negligible methanol byproduct [2][2]. This rate-limited, controlled release mechanism provides a sustained auxin effect, mitigating the severe phytotoxicity and tissue necrosis often associated with acute spikes in free auxin application.

Core Mechanism of Action: The Canonical Auxin Signaling Cascade

Upon enzymatic conversion to NAA, the molecule integrates directly into the canonical auxin signaling pathway, acting as a "molecular glue" within the nucleus [3][3].

-

Receptor Binding: NAA binds to the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) receptor proteins. TIR1/AFB functions as the substrate-recognition component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

Repressor Degradation: The binding of NAA enhances the affinity of TIR1/AFB for Aux/IAA (Auxin/INDOLE-3-ACETIC ACID) transcriptional repressors. The SCF complex polyubiquitinates the Aux/IAA proteins, marking them for rapid degradation by the 26S proteasome [2][2].

-

Transcriptional Activation: The degradation of Aux/IAA proteins liberates ARF (AUXIN RESPONSE FACTOR) transcription factors. ARFs dimerize and bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, initiating the transcription of genes responsible for cell elongation, division, and differentiation [3][3].

Molecular signaling cascade of Methyl 1-naphthaleneacetate from uptake to gene expression.

Quantitative Efficacy and Agricultural Applications

The downstream effects of ARF activation by Methyl 1-naphthaleneacetate are leveraged for highly specific agricultural outcomes. Because the hydrolysis rate dictates the active concentration, the physiological response is highly dose-dependent.

Summary of Application Parameters

| Application Target | Optimal Concentration | Application Method | Primary Physiological Outcome | Causality / Mechanism |

| Potato/Wheat Storage | 10 - 50 mg/kg | Fumigation / Dusting | Suppresses lateral bud outgrowth | Sustained ARF activation maintains apical dominance, preventing premature sprouting [1][1]. |

| Adventitious Rooting | 1 - 200 mg/L | Basal Dip / Media | Induces root meristem formation | Auxin gradients trigger cellular dedifferentiation at the wound site of the explant [2][2]. |

| Fruit Thinning & Set | 10 - 20 mg/L | Foliar Spray | Promotes targeted fruit abscission | Induces ethylene biosynthesis via ACC synthase upregulation in weaker fruitlets [1][1]. |

Note: For industrial potato processing, efficacy is often quantified using the "Industrial Sprouting Index," where a score <10 indicates viability for processing, and <5 indicates viability for the fresh market [4][4].

Experimental Protocol: Self-Validating Bioassay for Pro-Auxin Activity

To ensure rigorous validation of Methyl 1-naphthaleneacetate batches, the following self-validating bioassay protocol is recommended. The causality of each step ensures that the observed physiological response (rooting) is strictly a function of the pro-auxin's conversion and signaling, rather than solvent artifacts.

Standardized experimental workflow for validating pro-auxin rooting efficacy in explants.

Step-by-Step Methodology

Objective: Quantify the pro-auxin efficacy of Methyl 1-naphthaleneacetate against a free NAA positive control. Rationale: Because the compound is a pro-auxin, its biological activity is rate-limited by cellular uptake and esterase hydrolysis. Comparing its dose-response curve to free NAA validates the endogenous esterase activity of the target explant [2][2].

-

Stock Solution Preparation:

-

Action: Dissolve 10 mg of Methyl 1-naphthaleneacetate in 1 mL of 95% Ethanol to create a 10 mg/mL stock.

-

Causality: The methyl ester is highly lipophilic and insoluble in aqueous media. Ethanol ensures complete dissolution without denaturing plant tissues, provided the final working concentration remains below 0.1% v/v.

-

-

Media Formulation & Serial Dilution:

-

Action: Dilute the stock into Murashige and Skoog (MS) basal medium to achieve working concentrations of 1, 10, 50, and 200 mg/L [2][2]. Prepare a parallel set using free NAA (Positive Control) and a mock ethanol solution (Negative Control).

-

Causality: MS medium provides the essential macro/micronutrients required for cell division. The parallel NAA set acts as a positive control to isolate the variable of esterase-mediated activation, while the negative control rules out solvent-induced stress responses.

-

-

Explant Treatment and Incubation:

-

Action: Subculture uniform semi-hardwood cuttings (10-15 cm, 2-4 nodes) into the treated media. Incubate at 25°C under a 16-hour photoperiod.

-

Causality: Uniform node count ensures standardized endogenous hormone baselines across replicates. The photoperiod maintains the photosynthetic energy required for ATP-dependent ubiquitination in the auxin signaling pathway.

-

-

Phenotypic Scoring:

-

Action: After 21 to 28 days, carefully wash the roots and quantify: Rooting percentage, number of primary roots per cutting, and root dry weight (mg) [2][2].

-

Causality: These metrics directly correlate with ARF-mediated transcriptional activation of root meristem-identity genes, definitively proving the successful conversion and signaling of the pro-auxin.

-

References

- BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. "Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life." nbinno.com, 2025.

- BenchChem.

- Université du Québec à Trois-Rivières. "Étude des potentiels antimicrobien et antigerminatif d'extraits forestiers." uqtr.ca, 2025.

Sources

Methyl 1-Naphthaleneacetate (NAA Methyl Ester): A Pro-Auxin Paradigm in Plant Growth Regulation and Tissue Culture

Executive Summary

Methyl 1-naphthaleneacetate (commonly referred to as NAA methyl ester or NAdM) is a highly effective synthetic auxin derivative utilized extensively in plant tissue culture, agricultural yield optimization, and developmental biology 1[1]. As a Senior Application Scientist, I frequently transition protocols from free-acid auxins to their esterified counterparts to solve specific pharmacokinetic challenges in plant explants. This whitepaper details the mechanistic causality, quantitative properties, and self-validating protocols for deploying Methyl 1-naphthaleneacetate in advanced research and agricultural settings.

Chemical Profiling and the Causality of Esterification

To understand the utility of Methyl 1-naphthaleneacetate (CAS: 2876-78-0), one must examine the structural causality behind its design . In standard in vitro applications, free 1-naphthaleneacetic acid (NAA) can sometimes cause localized phytotoxicity due to rapid, unregulated cellular uptake, leading to an immediate and overwhelming spike in intracellular auxin signaling.

By utilizing the methyl ester, we fundamentally alter the molecule's pharmacokinetics. The esterification masks the polar carboxyl group, significantly enhancing the molecule's lipophilicity 1[1]. This structural shift facilitates superior passive diffusion across the waxy plant cuticle and the phospholipid bilayer of the cell membrane.

Once inside the cytoplasm, Methyl NAA acts as a pro-auxin . It does not bind directly to auxin receptors; instead, it requires enzymatic hydrolysis by non-specific intracellular carboxylesterases to release the active NAA molecule 1[1]. This enzymatic bottleneck creates a sustained, slow-release dynamic, maintaining the explant in a state of continuous, mild auxin stimulation without crossing the threshold into toxicity.

Mechanism of Action: The Pro-Auxin Signaling Cascade

Upon intracellular hydrolysis, the liberated NAA integrates directly into the canonical auxin signaling pathway 2[2]. The mechanism unfolds as follows:

-

Receptor Binding: The released NAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex 2[2].

-

Repressor Degradation: This binding facilitates the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors 2[2].

-

Gene Activation: The removal of Aux/IAA liberates AUXIN RESPONSE FACTOR (ARF) transcription factors. These ARFs dimerize and bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, initiating cellular division, elongation, and adventitious root formation 2[2].

Fig 1: Pro-auxin signaling cascade of Methyl 1-naphthaleneacetate.

Quantitative Data: Physicochemical Properties & Dose-Response

To optimize media formulation, one must understand the physical constraints of the molecule. Because it is an ester, it is practically insoluble in water but highly soluble in organic solvents, which dictates our stock preparation strategy 3[3].

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 2876-78-0 |

| Molecular Formula | C13H12O2 4[4] |

| Molecular Weight | 200.23 g/mol |

| Physical State | Liquid (Colorless to pale yellow) 3[3] |

| Density | 1.142 g/mL at 25 °C |

| Boiling Point | 160-162 °C at 5 mmHg |

Table 2: Extrapolated Dose-Response for Adventitious Rooting

| Concentration (µM) | Biological Response | Application Context |

| 0.1 - 0.5 | Mild root initiation, maintenance of callus. | Sensitive explants (e.g., Taro axillary buds) 5[5]. |

| 1.0 - 2.5 | Optimal adventitious root formation. | Standard semi-hardwood cuttings 1[1]. |

| 5.0+ | Callus overgrowth, potential root stunting. | Induction of friable, morphogenetically active callus 5[5]. |

Experimental Methodology: Self-Validating Workflows

A robust laboratory protocol must be self-validating; it must include internal checks to ensure the chemical is behaving as expected. The following methodology outlines the preparation and application of Methyl NAA for rooting bioassays.

Protocol 1: Preparation of 1 mg/mL Stock Solution

Causality: Due to the high lipophilicity and water insolubility of the methyl ester, direct addition to aqueous Murashige and Skoog (MS) media will result in immediate precipitation, leading to uneven dosing and experimental failure. We must first dissolve it in a miscible organic solvent 1[1].

-

Weighing: Accurately weigh 10 mg of Methyl 1-naphthaleneacetate standard (Assay ≥96%) .

-

Primary Dissolution: Transfer the powder to a sterile glass volumetric flask and add 1.0 mL of absolute ethanol or DMSO 1[1]. Vortex gently until completely dissolved.

-

Validation Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution and requires gentle warming.

-

-

Volume Expansion: Gradually add 9.0 mL of sterile, double-processed water while continuously stirring to prevent crashing out of the solute 1[1].

-

Storage: Store the 1 mg/mL stock at 4°C in a light-protected amber bottle to prevent photodegradation.

Protocol 2: Adventitious Rooting Bioassay

-

Media Preparation: Add the required volume of the Methyl NAA stock to cooled, autoclaved MS media (targeting 1.0 - 2.5 µM) before the agar solidifies 1[1].

-

Explant Preparation: Excise uniform semi-hardwood cuttings (10-15 cm) or micropropagation nodes, removing lower leaves to reduce transpiration stress 1[1].

-

Inoculation: Insert the basal end of the explant into the solidified media.

-

Incubation: Maintain in a growth chamber at 25°C under a 16-hour photoperiod with high humidity 1[1].

-

Data Collection: After 14-28 days, carefully wash the roots and record the rooting percentage, primary root count, and root dry weight 1[1].

Fig 2: Standardized workflow for Methyl NAA-induced adventitious rooting.

Agricultural and Horticultural Applications

Beyond the petri dish, Methyl NAA is heavily leveraged in macro-agricultural settings. Its slow-release pro-auxin nature makes it ideal for:

-

Fruit Thinning and Set: Applied as a foliar spray to apple and navel orange orchards, it prevents premature fruit drop and optimizes the fruit-to-leaf ratio, directly enhancing crop yields 6[6].

-

Post-Harvest Storage: It is utilized as a fumigant or sprout inhibitor for stored potatoes and wheat. The sustained auxin activity suppresses meristematic sprouting during long-term storage, extending shelf life and marketability 6[6].

References

-

BenchChem. Application Notes and Protocols for Naphthaleneacetamide Methyl-Ester as a Plant Growth Regulator.1

-

PubChemLite. Methyl 1-naphthaleneacetate (C13H12O2).4

-

BenchChem. An In-depth Technical Guide on Naphthalene-Based Plant Growth Regulators.2

-

Ningbo Inno Pharmchem Co., Ltd. Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life.6

-

Smolecule. Buy Ethyl 1-naphthaleneacetate | 2122-70-5.3

-

Sigma-Aldrich. Methyl 1-naphthaleneacetate 96 2876-78-0.

-

eScholarship. Induction of callus from axillary buds of taro (Colocasia esculenta var).5

Sources

Comprehensive Technical Guide: Chemical Properties, Mechanistic Pathways, and Applications of Methyl 1-Naphthaleneacetate

Executive Summary

Methyl 1-naphthaleneacetate (CAS: 2876-78-0), often abbreviated as NAA methyl ester or NAdM, is a highly versatile organic compound characterized by its ester functional group attached to a hydrophobic naphthalene ring[1]. In the agricultural sector, it functions as a highly effective, lipophilic pro-auxin capable of penetrating plant cuticles to regulate growth, inhibit potato sprouting, and enhance fruit set[2][3]. In the realm of advanced organic synthesis and drug development, it serves as a critical intermediate, particularly in the synthesis of nonpeptidic α-helix mimetics via methylenation[4]. This whitepaper dissects its physicochemical profile, biological mechanisms, and synthetic utility, providing field-proven protocols for researchers and application scientists.

Physicochemical Profiling & Structural Characterization

Understanding the physical properties of Methyl 1-naphthaleneacetate is crucial for predicting its behavior in both biological matrices and organic solvents. The esterification of 1-naphthaleneacetic acid (NAA) with methanol yields a compound with significantly higher lipophilicity (LogP ~2.55) than its parent acid[5]. This structural modification shifts the compound from a solid to a combustible liquid at room temperature, enhancing its volatility and suitability for vapor-phase agricultural applications (e.g., wheat and potato fumigation)[3][4].

Table 1: Quantitative Physicochemical Data

| Property | Value | Source |

| IUPAC Name | Methyl 2-(naphthalen-1-yl)acetate | [2] |

| CAS Number | 2876-78-0 | [1] |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 160-162 °C (at 5 mmHg) | [4] |

| Density | 1.142 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.597 | [4] |

| LogP | 2.555 | [5] |

| Toxicity Classification | Acute Tox. 4 Oral (H302) | [4] |

Mechanism of Action: Pro-Auxin Signaling in Planta

In agricultural biotechnology, Methyl 1-naphthaleneacetate is classified as a synthetic pro-hormone. Its primary advantage over free NAA is its esterified, lipophilic nature, which facilitates rapid, passive diffusion across the waxy plant cuticle[2].

Once intracellular, the causality of its biological activity relies on endogenous enzymatic activation. Cytosolic carboxylesterases hydrolyze the ester bond, cleaving off methanol and releasing the active 1-naphthaleneacetic acid (NAA)[1][2]. The newly liberated NAA integrates into the canonical auxin signaling pathway by binding to the TIR1/AFB receptor complex. This binding recruits the SCF E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors. The degradation of these repressors frees Auxin Response Factors (ARFs) to activate the transcription of genes responsible for adventitious rooting, fruit thinning, and sprout inhibition[2][3].

Fig 1. NAdM hydrolysis and activation of the canonical TIR1/AFB auxin signaling pathway.

Protocol 1: Adventitious Rooting Bioassay (Self-Validating System)

To evaluate the pro-auxin efficacy of Methyl 1-naphthaleneacetate in a laboratory setting, a standardized bioassay must be employed.

-

Rationale: Because the compound is highly lipophilic (LogP 2.55), aqueous dissolution is thermodynamically unfavorable. Ethanol is used as an initial carrier solvent to ensure uniform dispersion before aqueous dilution.

-

Step 1: Preparation. Dissolve 20 mg of Methyl 1-naphthaleneacetate in 1 mL of absolute ethanol. Dilute this stock with distilled water to create working concentrations of 1 µM, 10 µM, and 50 µM[2].

-

Step 2: Control Establishment (Validation). Prepare a mock-treatment control containing the exact same ethanol-to-water ratio without the active compound. This ensures that any observed rooting is not a stress response induced by the solvent.

-

Step 3: Explant Treatment. Excise uniform 5 cm stem cuttings from a model plant (e.g., Solanum lycopersicum). Submerge the basal 2 cm of the cuttings in the working solutions for 24 hours.

-

Step 4: Cultivation & Data Collection. Transfer the cuttings to hormone-free hydroponic media. After 10 days, quantify the number of emergent adventitious roots and measure the longest root per cutting. A successful assay will show a dose-dependent increase in root mass compared to the mock control.

Synthetic Utility in Organic Chemistry: Enol Ether Formation

Beyond agriculture, Methyl 1-naphthaleneacetate is a highly valued intermediate in pharmaceutical drug development. A prominent application is its conversion into an enol ether, which serves as a foundational building block for synthesizing nonpeptidic α-helix mimetics[4]. These mimetics are critical in modern pharmacology for disrupting pathological protein-protein interactions (PPIs).

Standard Wittig olefination is notoriously ineffective for converting esters to enol ethers due to the low electrophilicity of the ester carbonyl. Therefore, the Tebbe reagent (bis(cyclopentadienyl)-μ-chloro(dimethylaluminum)-μ-methylenetitanium) is employed. The titanium carbene intermediate generated by the Tebbe reagent is highly nucleophilic and readily attacks the ester, forming a titanacyclobutane intermediate that collapses to yield the desired enol ether[4].

Fig 2. Methylenation of Methyl 1-naphthaleneacetate via Tebbe reagent to form enol ether.

Protocol 2: Step-by-Step Tebbe Methylenation (Strict Air-Free Technique)

-

Rationale: The Tebbe reagent is highly pyrophoric and moisture-sensitive. The reaction must be performed under rigorous Schlenk line conditions. Furthermore, enol ethers are sensitive to acidic hydrolysis; thus, basic alumina is chosen over standard silica gel for purification.

-

Step 1: Setup. Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.

-

Step 2: Substrate Addition. Dissolve 5.0 mmol of Methyl 1-naphthaleneacetate in 15 mL of anhydrous THF and inject it into the flask via a dry syringe. Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

-

Step 3: Reagent Injection. Slowly add 6.0 mmol of Tebbe reagent (0.5 M solution in toluene) dropwise over 10 minutes. The solution will turn deep red/orange.

-

Step 4: Reaction Propagation. Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Step 5: Validation (In-Process). Extract a 0.1 mL aliquot, quench it in basic alumina/hexanes, and spot it on a TLC plate. The disappearance of the UV-active ester spot confirms reaction completion.

-

Step 6: Quenching & Purification. Cool the flask back to -40 °C. Carefully quench by adding 15% aqueous NaOH dropwise until gas evolution ceases and a granular titanium precipitate forms. Filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via column chromatography using neutral or basic alumina (hexanes/ethyl acetate) to isolate the pure enol ether.

Toxicology and Handling Guidelines

Methyl 1-naphthaleneacetate must be handled with appropriate industrial hygiene protocols. It is classified under Acute Tox. 4 Oral (H302) , meaning it is harmful if swallowed[4].

-

Storage: It is classified as a combustible liquid (Storage Class 10). It should be stored in a cool, well-ventilated area away from strong oxidizing agents, strong acids, or strong bases, which could trigger unwanted hydrolysis[1][4].

-

PPE Requirements: Handling requires eyeshields, faceshields, chemical-resistant gloves, and a type ABEK (EN14387) respirator filter to prevent inhalation of vapors[4].

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life. Retrieved from:[Link][3]

Sources

Methyl 1-Naphthaleneacetate: Technical Profile and Application Guide

[1]

Executive Summary

Methyl 1-naphthaleneacetate (MENA) (CAS: 2876-78-0) is the methyl ester derivative of the synthetic auxin 1-naphthaleneacetic acid (NAA).[1][2][3][4] Unlike its parent acid, MENA exhibits enhanced lipophilicity, allowing for superior transmembrane mobility and cuticle penetration. Functioning primarily as a pro-auxin , it is enzymatically hydrolyzed within plant tissues to release the active NAA moiety.[2] Its applications range from sprout suppression in stored tubers (simulating apical dominance) to adventitious rooting in horticulture. This guide details its chemical architecture, molecular mechanism of action, and validated analytical protocols for residue quantification.

Chemical Architecture & Properties

MENA is designed to overcome the transport limitations of free acid auxins. Its esterification masks the polar carboxylic acid group, increasing its partition coefficient (LogP) and facilitating passive diffusion across the waxy plant cuticle.

Physicochemical Data Table

| Property | Value | Technical Significance |

| IUPAC Name | Methyl 2-(naphthalen-1-yl)acetate | Standard nomenclature for regulatory filing. |

| Molecular Formula | C₁₃H₁₂O₂ | -- |

| Molecular Weight | 200.23 g/mol | Low MW facilitates rapid volatility and diffusion. |

| Physical State | Colorless to pale yellow liquid | Suitable for aerosol/fogging applications. |

| Boiling Point | ~160-162 °C (at 5 mmHg) | High boiling point requires thermal fogging for vapor application. |

| Solubility | Soluble in organic solvents (EtOH, Acetone); Insoluble in water | Requires emulsifiers for aqueous spray formulations. |

| Lipophilicity (LogP) | ~3.8 (Estimated) | High membrane permeability compared to NAA (LogP ~2.3). |

Mechanism of Action

MENA operates through a two-step bioactivation process. It does not bind directly to the auxin receptor with high affinity until hydrolyzed.

Bioactivation and Signaling Pathway

-

Uptake: The lipophilic ester diffuses through the plasma membrane.

-

Hydrolysis: Intracellular carboxylesterases (MES family) cleave the methyl group, releasing active 1-naphthaleneacetic acid (NAA) .[2]

-

Receptor Binding: NAA binds to the TIR1/AFB F-box proteins within the SCF E3 ubiquitin ligase complex.

-

Repressor Degradation: The SCF^TIR1-NAA complex ubiquitinates Aux/IAA transcriptional repressors, marking them for 26S proteasomal degradation.

-

Gene Activation: Degradation of Aux/IAA releases Auxin Response Factors (ARFs) , initiating transcription of auxin-responsive genes (e.g., GH3, SAUR).

Visualization: The MENA Activation Pathway

Caption: Bioactivation of MENA to NAA and subsequent activation of the TIR1/AFB auxin signaling cascade.

Applications & Efficacy[5]

Potato Sprout Suppression

While 1,4-Dimethylnaphthalene (1,4-DMN) is the primary "dormancy enhancer," MENA is utilized for its high-auxin activity.

-

Mechanism: High concentrations of exogenous auxin (derived from MENA) induce the biosynthesis of ethylene . Ethylene inhibits cell elongation in the sprout bud and imposes a state of "chemical apical dominance," effectively suppressing sprout outgrowth during storage.

-

Protocol: Applied via thermal fogging at 20–30 g/ton . It is often used in conjunction with other inhibitors to manage residue levels.

Horticultural Propagation

MENA is a potent rooting agent for semi-hardwood and hardwood cuttings.

-

Advantage: The ester form releases NAA slowly, reducing the risk of "auxin burn" (tissue necrosis) often seen with direct acid application.

-

Typical Concentration: 100–200 mg/L as a dip or talc formulation.

Analytical Methodology: Determination of MENA Residues

Precise quantification requires separating the ester (MENA) from the free acid (NAA). This protocol uses a modified QuEChERS method followed by GC-MS.

Reagents & Standards

-

Solvent: Acetonitrile (HPLC Grade).

-

Internal Standard (IS): 3-Methyl-1-naphthyl acetate (Structural isomer, distinct retention time).

-

Salts: MgSO₄, NaCl.[5]

Extraction Protocol (Step-by-Step)

-

Homogenization: Weigh 10.0 g of sample (e.g., potato tuber peel) into a 50 mL centrifuge tube.

-

IS Addition: Spike with 100 µL of Internal Standard solution (10 µg/mL).

-

Extraction: Add 10 mL Acetonitrile. Vortex vigorously for 1 min.

-

Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake immediately for 1 min to prevent clumping.

-

Centrifugation: Centrifuge at 3,000 x g for 5 min.

-

Clean-up (dSPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine) to remove sugars/fatty acids. Vortex and centrifuge.[5]

-

Analysis: Transfer supernatant to a GC vial.

GC-MS Instrumentation Parameters

| Parameter | Setting |

| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250 °C (Splitless) |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) |

| MS Mode | SIM (Selected Ion Monitoring) |

| Target Ions (m/z) | MENA: 141 (Quant), 200, 115; IS: 155 (Quant), 115 |

Analytical Workflow Diagram

Caption: Modified QuEChERS extraction workflow for MENA determination.

Toxicology & Safety Profile

-

Acute Toxicity: Classified as Harmful if swallowed (Category 4, H302).[6]

-

Metabolic Fate: Rapidly hydrolyzed in mammalian liver to NAA and methanol. NAA is subsequently conjugated (glucuronidation) and excreted.

-

Handling: Due to volatility and lipophilicity, dermal absorption is a risk. Nitrile gloves and respiratory protection (A2/P2 filter) are mandatory during handling of the pure substance.

References

-

BenchChem. (2025).[2] An In-depth Technical Guide on the Mechanism of Action of Naphthaleneacetamide Methyl-ester. Retrieved from

-

University of Hertfordshire. (2026). 1-naphthylacetic acid (NAA) and derivatives: PPDB: Pesticide Properties DataBase. Retrieved from

-

Sigma-Aldrich. (2025). Methyl 1-naphthaleneacetate Safety Data Sheet (SDS). Retrieved from

-

Ningbo Inno Pharmchem. (2024). Methyl Naphthalene-1-acetate: Applications in Potato Storage. Retrieved from

Sources

The Genesis and Evolution of a Synthetic Auxin: A Technical Guide to Methyl 1-naphthaleneacetate

An In-depth Exploration of the Discovery, History, and Scientific Significance of a Key Plant Growth Regulator

Abstract

Methyl 1-naphthaleneacetate (MNA) stands as a significant synthetic auxin, a class of compounds that has revolutionized agriculture and plant science. As the methyl ester of 1-naphthaleneacetic acid (NAA), MNA serves as a pro-hormone, gradually releasing the active auxin within plant tissues. This guide provides a comprehensive technical overview of the discovery and history of MNA, tracing its origins from the foundational research into plant hormones to its development and diverse applications as a plant growth regulator. We will delve into its synthesis, mechanism of action, and its pivotal role in horticulture and crop storage, offering researchers, scientists, and drug development professionals a detailed understanding of this important molecule.

The Dawn of Synthetic Auxins: A Prelude to Methyl 1-naphthaleneacetate

The story of Methyl 1-naphthaleneacetate is intrinsically linked to the broader history of auxin research. The early 20th century witnessed groundbreaking discoveries in plant physiology, beginning with the pioneering work of Charles and Francis Darwin on phototropism in the 1880s. Their experiments laid the foundation for the concept of a transmissible substance responsible for plant growth responses. This "messenger" was later identified as indole-3-acetic acid (IAA), the primary naturally occurring auxin.

While the discovery of IAA was a monumental step, its practical application in agriculture was hampered by its chemical instability. This limitation spurred chemists to synthesize more robust analogues that could mimic the effects of natural auxins. This quest led to the development of a range of synthetic auxins, including the naphthalene-based compounds.

In 1939, a significant milestone was achieved with the first synthesis of 1-naphthaleneacetic acid (NAA) through a condensation reaction between naphthalene and chloroacetic acid.[1] This more stable synthetic auxin quickly found its way into commercial use by the 1950s, transforming horticultural practices such as rooting of cuttings and fruit thinning.[1] The development of NAA set the stage for the emergence of its derivatives, including its methyl ester, Methyl 1-naphthaleneacetate.

The Emergence of Methyl 1-naphthaleneacetate: Synthesis and Physicochemical Properties

Methyl 1-naphthaleneacetate (MNA) is the methyl ester of 1-naphthaleneacetic acid.[2] Its synthesis is achieved through the esterification of NAA with methanol.[2] This process involves the reaction of the carboxylic acid group of NAA with the hydroxyl group of methanol, typically in the presence of an acid catalyst, to form the ester and water.

One documented laboratory-scale synthesis involves the high-temperature esterification of 1-naphthaleneacetic acid with methanol catalyzed by a sulfonated molecular sieve in a fixed-bed reactor, achieving a high yield of over 99%.[3]

Table 1: Physicochemical Properties of Methyl 1-naphthaleneacetate

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂O₂ | |

| Molecular Weight | 200.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 160-162 °C at 5 mmHg | |

| Density | 1.142 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [4] |

| CAS Number | 2876-78-0 |

Mechanism of Action: A Pro-Hormone Approach to Plant Growth Regulation

Methyl 1-naphthaleneacetate functions as a pro-hormone, a precursor that is converted into the active form of the hormone within the plant's tissues. Its more lipophilic nature, compared to its parent acid NAA, is thought to facilitate its absorption through the plant cuticle.

Once absorbed, MNA is hydrolyzed by endogenous enzymes, such as carboxylesterases, to release 1-naphthaleneacetic acid (NAA).[5] This slow-release mechanism provides a sustained supply of the active auxin, which can be advantageous for certain applications where a prolonged effect is desired.

The released NAA then integrates into the canonical auxin signaling pathway, mimicking the action of the natural auxin IAA. This pathway involves the binding of auxin to receptor proteins, leading to a cascade of cellular responses that regulate gene expression and ultimately control various aspects of plant growth and development, including cell division, elongation, and differentiation.

Figure 1: Simplified diagram of the mechanism of action of Methyl 1-naphthaleneacetate as a pro-hormone.

Commercialization and Key Applications: From "Hormonit" to Modern Agriculture

Sprout Inhibition in Stored Crops

One of the most significant commercial applications of MNA is as a sprout inhibitor for stored crops, particularly potatoes.[6] Sprouting is a major cause of quality loss and economic damage during the post-harvest storage of tubers.

MNA, often applied as a fog or aerosol in storage facilities, effectively suppresses sprout development.[6] The proposed mechanism of action for sprout inhibition by naphthalene-based compounds involves the repression of cell division in the meristematic tissues of the buds (eyes) of the potato.[7][8] Studies on the related compound 1,4-dimethylnaphthalene (DMN) suggest that it may induce the expression of cell cycle inhibitors, leading to a block in the G1/S phase of the cell cycle.[9][10]

Other Horticultural Applications

Beyond sprout inhibition, MNA is utilized in a range of other horticultural applications, mirroring the uses of its parent compound, NAA. These include:

-

Rooting of Cuttings: As a synthetic auxin, it promotes the formation of adventitious roots in stem and leaf cuttings, facilitating vegetative propagation.[6]

-

Fruit Thinning and Prevention of Premature Drop: It can be used to manage fruit load on trees, leading to larger, higher-quality fruit, and to prevent the premature abscission of fruits.[6]

-

Enhancing Fruit Set: In some crops, it can improve the setting of fruits after flowering.[6]

Experimental Protocols: Synthesis and Application

Laboratory Synthesis of Methyl 1-naphthaleneacetate

A representative method for the synthesis of MNA involves the esterification of 1-naphthaleneacetic acid with methanol.

Materials:

-

1-Naphthaleneacetic acid (NAA)

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Dissolve a known quantity of 1-naphthaleneacetic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for a specified period to allow for esterification to proceed. The reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with an organic solvent.

-

Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude Methyl 1-naphthaleneacetate.

-

Purify the product by distillation under reduced pressure.

Figure 2: Workflow for the laboratory synthesis of Methyl 1-naphthaleneacetate.

Conclusion and Future Perspectives

Methyl 1-naphthaleneacetate represents a key development in the field of synthetic plant growth regulators. Its history is a testament to the scientific progression from fundamental discoveries in plant physiology to the synthesis of commercially valuable compounds. As a pro-hormone of NAA, it offers a controlled-release mechanism that is particularly advantageous for applications such as sprout inhibition in stored crops, a critical aspect of post-harvest management.

Future research may focus on several areas. A more detailed elucidation of the specific enzymatic pathways and their regulation involved in the hydrolysis of MNA to NAA in different plant species could lead to more targeted and efficient applications. Furthermore, the development of novel formulations and delivery systems for MNA could enhance its efficacy and reduce its environmental impact. As agriculture continues to face the challenges of increasing food demand and a changing climate, the role of synthetic plant growth regulators like Methyl 1-naphthaleneacetate in optimizing crop production and minimizing post-harvest losses will undoubtedly remain of paramount importance.

References

- Campbell, W. H., & Campbell, E. R. (2010). The sprout inhibitors chlorpropham and 1,4-dimethylnaphthalene elicit different transcriptional profiles and do not suppress growth through a prolongation of the dormant state. Plant molecular biology, 73(1-2), 181–190.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life. Retrieved from [Link]

- Campbell, M. A., Gleichsner, A. J., & Olsen, N. (2011). The sprout inhibitor 1,4-dimethylnaphthalene induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes. Postharvest Biology and Technology, 62(3), 309-314.

- Knowles, N. R., & Knowles, L. O. (2021). Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Potato Storability: A Review. Plants, 10(11), 2296.

- Roblin, R. O., Jr., & Echenbeikner, I. (1939). U.S. Patent No. 2,166,554. Washington, DC: U.S.

- Vaughn, S. F., & Spencer, G. F. (1996). U.S. Patent No. 5,580,596. Washington, DC: U.S.

- Riggle, B. D., & Schafer, R. K. (1997). CA Patent No. 2,255,794. Canadian Intellectual Property Office.

-

Bloom Tech. (2023, April 4). What is 1-Naphthaleneacetic acid used for. Retrieved from [Link]

-

Bloom Tech. (2023, April 4). What are the synthetic methods of 1-Naphthaleneacetic Acid. Retrieved from [Link]

- Campbell, M. A., Gleichsner, A. J., & Olsen, N. (2010). The sprout inhibitors chlorpropham and 1,4-dimethylnaphthalene elicit different transcriptional profiles and do not suppress growth through a prolongation of the dormant state. Plant molecular biology, 73(1-2), 181–190.

- Knowles, N. R., & Knowles, L. O. (2021). Tuber Sprout Suppressants. In Encyclopedia. MDPI.

-

Wikipedia. (2023, November 28). 1-Naphthaleneacetic acid. In Wikipedia. Retrieved from [Link]

- Roblin, R. O., Jr., & Echenbeikner, I. (1939). U.S. Patent No. 2,166,554. Washington, DC: U.S.

- Zhang, Y., et al. (2010). Synthesis of methyl 1-naphthylacetatelaurate catalyzed by sulfonated molecular sieve in fixed bed. Industrial & Engineering Chemistry Research, 49(15), 6843-6847.

-

Wikipedia. (2023, October 15). 1-Methylnaphthalene. In Wikipedia. Retrieved from [Link]

- Roblin, R. O., Jr., & Echenbeikner, I. (1939). U.S. Patent No. 2,166,554. Washington, DC: U.S.

Sources

- 1. 1-Naphthaleneacetic Acid | 86-87-3 | Benchchem [benchchem.com]

- 2. nwpotatoresearch.com [nwpotatoresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]

- 5. CA2255794A1 - Composition and method of sprout inhibition in potatoes - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Potato Storability: A Review [mdpi.com]

- 8. Tuber Sprout Suppressants | Encyclopedia MDPI [encyclopedia.pub]

- 9. The sprout inhibitor 1,4-dimethylnaphthalene induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The sprout inhibitors chlorpropham and 1,4-dimethylnaphthalene elicit different transcriptional profiles and do not suppress growth through a prolongation of the dormant state - PubMed [pubmed.ncbi.nlm.nih.gov]

Is Methyl 1-naphthaleneacetate a plant growth regulator?

An In-depth Technical Guide to Methyl 1-naphthaleneacetate as a Plant Growth Regulator

Abstract

Methyl 1-naphthaleneacetate (MNA) is a potent synthetic plant growth regulator belonging to the auxin family.[1] Structurally related to the endogenous plant hormone indole-3-acetic acid (IAA), MNA and its parent compound, 1-naphthaleneacetic acid (NAA), are instrumental in a wide array of agricultural and horticultural applications.[2] This technical guide provides a comprehensive analysis of MNA, elucidating its physicochemical properties, mechanism of action, practical applications, and the experimental protocols for its use and analysis. As a pro-hormone, MNA offers a versatile means of influencing cellular division, elongation, and differentiation, leading to tangible benefits such as improved rooting, controlled fruit development, and extended post-harvest storage life.[1][2][3]

Core Compound Identification and Physicochemical Properties

Methyl 1-naphthaleneacetate, with the CAS Number 2876-78-0, is the methyl ester of 1-naphthaleneacetic acid.[2] It is a synthetic compound utilized for its auxin-like activity in plants.[2][3] Its properties make it suitable for various formulation types, from liquids to powders, and application methods including foliar sprays and fumigation.[1][4]

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate | [2] |

| Synonyms | Methyl 1-naphthylacetate, NAA methyl ester, Hormonit | [5][6] |

| CAS Number | 2876-78-0 | [2][4] |

| Molecular Formula | C₁₃H₁₂O₂ | [2][3] |

| Molecular Weight | 200.23 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Boiling Point | 160-162 °C / 5 mmHg | |

| Density | 1.142 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents; limited solubility in water | [5] |

Mechanism of Action: The Auxin Signaling Pathway

Methyl 1-naphthaleneacetate functions as a "pro-auxin." Its lipophilic nature is thought to facilitate absorption through the plant cuticle. Once inside the plant cells, it is believed to be hydrolyzed by endogenous carboxylesterases to release its active form, which then integrates into the canonical auxin signaling pathway.[3] This pathway is a cornerstone of plant development, regulating gene expression through a sophisticated degradation-based mechanism.[7][8]

The core components of this nuclear signaling pathway are:

-

TIR1/AFB Receptors: (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) proteins that act as auxin receptors.[3][8]

-

Aux/IAA Repressors: A family of transcriptional repressor proteins that bind to and inhibit ARFs in the absence of auxin.[3][7][8]

-

ARF Transcription Factors: (AUXIN RESPONSE FACTOR) proteins that bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes.[7][8]

The Signaling Cascade:

-

Low Auxin State: In the absence of sufficient auxin, Aux/IAA repressor proteins bind to ARF transcription factors, preventing them from activating gene expression.[8][9][10]

-

High Auxin State: When intracellular auxin concentrations rise (due to endogenous production or external application of MNA), auxin binds to the TIR1/AFB receptor. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor.[3][10][11]

-

Ubiquitination and Degradation: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[11] The auxin-induced binding of TIR1/AFB to the Aux/IAA protein targets the repressor for ubiquitination. This tags the Aux/IAA protein for degradation by the 26S proteasome.[3][7]

-

Gene Activation: With the Aux/IAA repressor degraded, the ARF transcription factor is released. The freed ARF can then bind to the ARE promoter regions and activate the transcription of numerous auxin-responsive genes, leading to physiological responses like cell division and expansion.[9][10]

Caption: The TIR1/AFB-dependent auxin signaling pathway.

Applications in Plant Growth Regulation

MNA is a versatile tool in modern agriculture and horticulture, employed to optimize various stages of plant development, from propagation to post-harvest storage.[1]

| Application | Target Crop(s) | Desired Outcome & Mechanism | Source(s) |

| Sprout Inhibition | Potato, Wheat, Peanut | Induces ethylene production and inhibits bud growth at the growing points, prolonging storage life and preventing premature germination. | [1][4] |

| Fruit Thinning | Apple, Pear | At high concentrations, auxins can induce fruit abscission, allowing for the selective thinning of excess fruit to improve the size and quality of the remaining crop. | [1][12] |

| Preventing Pre-Harvest Fruit Drop | Apple, Pear, Navel Orange | Strengthens the attachment of the fruit to the stem by preventing the formation of the abscission layer, thus reducing crop loss before harvest. | [1][13] |

| Promoting Fruit Set | Navel Orange, Watermelon, Chili Pepper | Enhances fertilization and early fruit development, leading to a higher percentage of flowers that develop into mature fruit. | [1][13] |

| Adventitious Root Formation | Horticultural Cuttings (various species) | Stimulates cell division and differentiation at the base of stem or leaf cuttings to promote the development of new roots for vegetative propagation. | [1][3][12][14] |

Experimental Protocols

Protocol for Adventitious Rooting Bioassay

This protocol outlines a standard bioassay to determine the efficacy of MNA in promoting adventitious root formation in stem cuttings.

Methodology:

-

Plant Material Preparation: Select healthy, uniform stem cuttings (e.g., 10-15 cm in length) from a stock plant. Remove the lower leaves, leaving 2-3 at the apex.

-

Treatment Preparation: Prepare a stock solution of MNA in a suitable solvent (e.g., ethanol) and create a dilution series (e.g., 0, 50, 100, 200 mg/L) in distilled water.

-

Application: Bundle the cuttings into treatment groups. Dip the basal 2-3 cm of the cuttings into the respective MNA solutions for a standardized time (e.g., 5-10 seconds).

-

Planting: Insert the treated cuttings into a sterile, moist rooting medium (e.g., perlite, vermiculite, or a peat-sand mix).

-

Incubation: Place the cuttings in a controlled environment with high humidity (e.g., under a mist system or a plastic dome) and appropriate light and temperature conditions.

-

Data Collection: After a set period (e.g., 3-4 weeks), carefully remove the cuttings and wash the roots. Record parameters such as:

-

Rooting percentage (%)

-

Number of primary roots per cutting

-

Length of the longest root per cutting (cm)

-

Root dry weight per cutting (mg)

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Plant Growth Inhibitor- Methyl naphthalene acetate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]

- 5. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]

- 6. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]

- 7. Auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 12. beyondpesticides.org [beyondpesticides.org]

- 13. 1-Naphthaleneacetic Acid: Functional Characteristics and Application Techniques - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 14. ca.bloomtechz.com [ca.bloomtechz.com]

A Comprehensive Technical Guide to Methyl 1-Naphthaleneacetate: Nomenclature, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-naphthaleneacetate is a synthetic auxin, a class of plant growth regulators that play a pivotal role in controlling numerous aspects of plant development. As the methyl ester of 1-naphthaleneacetic acid (NAA), it is often utilized as a more lipophilic pro-hormone, facilitating absorption into plant tissues where it is then hydrolyzed to the active NAA form. Its utility extends from fundamental research in plant physiology to practical applications in agriculture and horticulture for promoting rooting, fruit thinning, and preventing premature fruit drop. Beyond its agricultural significance, Methyl 1-naphthaleneacetate also serves as a versatile intermediate in organic synthesis, including in the fragrance and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of its synonyms and alternative names, physicochemical properties, mechanism of action, and detailed protocols for its synthesis and application.

Part 1: Core Directive: Nomenclature and Chemical Identity

A thorough understanding of the various names and identifiers for Methyl 1-naphthaleneacetate is crucial for accurate literature searches and unambiguous communication in research and development.

Synonyms and Alternative Names

Methyl 1-naphthaleneacetate is known by a multitude of synonyms and trade names, reflecting its widespread use across different industries and regions. These include:

-

1-Naphthaleneacetic Acid Methyl Ester

-

Methyl 1-naphthylacetate

-

(naphthalen-1-yl)acetic acid methyl ester

-

1-methoxycarbonylmethylnaphthalene

-

Methyl α-naphthylacetate

-

Hormonit

-

Kartofin

-

Latka M-1

Chemical Identifiers

For precise identification, a standardized set of chemical identifiers is used globally.

| Identifier | Value | Source |

| CAS Number | 2876-78-0 | |

| EC Number | 220-720-0 | |

| Molecular Formula | C₁₃H₁₂O₂ | |

| Molecular Weight | 200.23 g/mol | |

| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate | |

| InChI | InChI=1S/C13H12O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 | |

| InChIKey | YGGXZTQSGNFKPJ-UHFFFAOYSA-N | |

| SMILES | COC(=O)Cc1cccc2ccccc12 | |

| PubChem CID | 17891 |

Part 2: Scientific Integrity & Logic: Properties, Synthesis, and Mechanism of Action

Physicochemical Properties

Methyl 1-naphthaleneacetate is a colorless to light yellow oily liquid. It is sparingly soluble in water but readily soluble in organic solvents such as methanol and toluene.

| Property | Value |

| Appearance | Colorless to Light yellow clear liquid |

| Boiling Point | 160-162 °C at 5 mmHg |

| Density | 1.142 g/mL at 25 °C |

| Refractive Index | n20/D 1.597 |

Synthesis of Methyl 1-naphthaleneacetate

A common and straightforward method for the synthesis of Methyl 1-naphthaleneacetate is the Fischer esterification of 1-naphthaleneacetic acid with methanol in the presence of an acid catalyst.

Materials:

-

1-Naphthaleneacetic acid (NAA)

-

Methanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-naphthaleneacetic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 1-naphthaleneacetate.

-

The crude product can be further purified by vacuum distillation.

Mechanism of Action: The Auxin Signaling Pathway

As a synthetic auxin, Methyl 1-naphthaleneacetate, upon hydrolysis to NAA, mimics the action of the natural plant hormone indole-3-acetic acid (IAA). The canonical auxin signaling pathway involves three key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR

The Pharmacokinetics and Agronomic Utility of Methyl 1-Naphthaleneacetate: A Technical Whitepaper

Executive Summary

Methyl 1-naphthaleneacetate (MeNAA, CAS: 2876-78-0), also known as NAA methyl ester, is a highly effective synthetic plant growth regulator belonging to the auxin family[1][2]. As an esterified pro-hormone of 1-naphthaleneacetic acid (NAA), MeNAA offers unique pharmacokinetic advantages in agricultural applications, tissue culture, and post-harvest storage[1][2]. This whitepaper details the molecular mechanisms, quantitative application parameters, and self-validating experimental protocols required for the effective utilization and analytical quantification of MeNAA in plant development research.

Chemical Profile and Pro-Auxin Dynamics

The core structural advantage of MeNAA lies in its esterification. By masking the carboxyl group of the active NAA molecule with a methyl ester, the lipophilicity of the compound is significantly increased[2].

In standard plant physiology, endogenous auxins like indole-3-acetic acid (IAA) rely heavily on carrier-mediated influx systems (such as the AUX1/LAX family) to cross the plasma membrane. However, the enhanced lipophilic nature of MeNAA allows it to bypass these highly regulated transport bottlenecks. It passively diffuses across the waxy plant cuticle and the phospholipid bilayer with high efficiency[2]. Once localized within the intracellular space, endogenous carboxylesterases hydrolyze the ester bond, liberating the active NAA molecule to integrate into the canonical auxin signaling cascade[2].

Molecular Mechanism of Action

Upon intracellular hydrolysis, the free NAA acts as a molecular glue within the nucleus. It facilitates the direct interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex and the Aux/IAA transcriptional repressors[2][3].

This binding event triggers the ubiquitination and subsequent proteasomal degradation of the Aux/IAA proteins[2][3]. The degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors, which then bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, initiating the transcription necessary for cellular division, elongation, and differentiation[2][3].

Caption: Intracellular conversion of MeNAA to NAA and the canonical TIR1/AFB auxin signaling cascade.

Agronomic and Tissue Culture Applications

MeNAA is deployed across diverse agricultural and horticultural domains due to its stability and sustained-release profile:

-

Tissue Culture & Propagation: Serves as a potent rooting agent in vitro, stimulating adventitious root formation in recalcitrant cuttings for nurseries and research[1][2].

-

Post-Harvest Storage: Utilized as a fumigant or spray to inhibit premature sprouting in stored potatoes and wheat, effectively extending shelf life and reducing spoilage[1].

-

Fruit Setting and Thinning: Applied strategically to crops like apples and navel oranges to prevent premature fruit drop and optimize harvest yields[1].

Table 1: Quantitative Application Parameters for MeNAA

| Application Domain | Target Crop/System | Typical Concentration Range | Primary Physiological Outcome |

| Tissue Culture | Semi-hardwood cuttings | 1 – 200 mg/L | Induction of adventitious roots, increased root dry weight[2]. |

| Post-Harvest Storage | Potatoes, Wheat | Formulation dependent | Inhibition of sprouting, extended shelf life[1]. |

| Analytical Detection | Fruits and Vegetables | 5.0 – 200.0 µg/L (Calibration) | Baseline quantification for residue limits and food safety[3]. |

Experimental Methodologies

To ensure scientific integrity, experimental protocols must be self-validating. The following methodologies detail both the biological application and the analytical quantification of MeNAA.

Protocol 1: Adventitious Rooting Bioassay (In Vitro)

Causality & Trustworthiness: Testing MeNAA requires a highly controlled environment to measure root induction without interference from endogenous soil microbes or fluctuating environmental conditions. The mandatory inclusion of a solvent-matched negative control validates that the physiological response is strictly driven by the pro-auxin, establishing a self-validating experimental system[2].

Step-by-Step Methodology:

-

Stock Solution Preparation: Weigh out 100 mg of MeNAA powder. Due to its lipophilic nature, dissolve the powder completely in 2–5 mL of an organic solvent (e.g., Ethanol or DMSO)[2]. Transfer to a 100 mL volumetric flask and bring to volume using sterile, double-processed water to create a 1 mg/mL stock solution[2].

-

Treatment Solutions: Prepare serial dilutions ranging from 1 mg/L to 200 mg/L[2]. Simultaneously prepare a negative control containing distilled water and the exact equivalent concentration of the organic solvent used in the treatment groups[2].

-

Explant Preparation: Excise uniform semi-hardwood cuttings (typically 10–15 cm in length with 2–4 nodes) and remove the lower leaves to prevent desiccation[2].

-

Application & Incubation: Dip the basal ends of the cuttings into the respective treatment solutions. Plant the cuttings into a sterile, moist (not waterlogged) rooting medium[2]. Incubate under appropriate, controlled light and temperature conditions for 2–4 weeks[2].

-

Data Collection: Carefully harvest the cuttings and wash the roots. Quantify the rooting percentage, the number of primary roots per cutting, the length of the longest root (cm), and the total root dry weight (mg)[2].

Protocol 2: Residue Analysis via Modified QuEChERS and LC-MS/MS

Causality & Trustworthiness: Because synthetic plant growth promoters can have adverse environmental or health impacts at high concentrations, precise residue quantification in harvested crops is mandatory[4]. The acidification of the extraction solvent in this modified QuEChERS method suppresses the ionization of acidic compounds, driving them into the organic phase and preventing analyte loss during phase separation[3][4].

Step-by-Step Methodology:

-

Sample Homogenization: Macerate a representative fruit or vegetable sample. Weigh a 10 g subsample into a 50 mL centrifuge tube[3].

-

Acidified Extraction: Add 10 mL of 0.1% acetic acid in acetonitrile[3][4]. Vortex vigorously and sonicate for 30 minutes to ensure complete tissue permeation[3].

-

Phase Separation: Add 4.0 g of anhydrous magnesium sulfate (MgSO4) and 1.0 g of sodium acetate (NaAc)[3]. Shake immediately to prevent exothermic clumping, then centrifuge at 5000 rpm for 5 minutes[3].

-

Dispersive SPE Cleanup: Transfer the supernatant to a clean tube containing Primary Secondary Amine (PSA) and additional MgSO4[3][4]. This step removes interfering organic acids, sugars, and pigments. Centrifuge again.

-

LC-MS/MS Quantification: Filter the final extract. Analyze via Liquid Chromatography-Tandem Mass Spectrometry. Note that MeNAA is optimally ionized in positive electrospray ionization (ESI+) mode, while free NAA responds better in negative mode (ESI-)[3]. Quantify against a calibration curve ranging from 5.0 to 200.0 µg/L[3].

Caption: Step-by-step QuEChERS extraction and LC-MS/MS analytical workflow for MeNAA residue detection.

References

-

[1] Title: Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life Source: NINGBO INNO PHARMCHEM CO.,LTD. (nbinno.com) URL:

-

[2] Title: Application Notes and Protocols for Naphthaleneacetamide Methyl-Ester as a Plant Growth Regulator Source: Benchchem (benchchem.com) URL:

-

[3] Title: An In-depth Technical Guide on Naphthalene-Based Plant Growth Regulators Source: Benchchem (benchchem.com) URL:

-

[5] Title: Simultaneous Determination of Plant Growth Regulators 1-Naphthylacetic Acid and 2-Naphthoxyacetic Acid in Fruit and Vegetable Samples Source: ResearchGate (researchgate.net) URL:

-

[4] Title: Vegetables and Fruits Testing Source: ALFA CHEMISTRY (alfachemic.com) URL:

Sources

An In-depth Technical Guide to the Prodrug Concept of Methyl 1-Naphthaleneacetate

Executive Summary

The strategic modification of biologically active molecules to overcome pharmacokinetic and pharmacodynamic barriers is a cornerstone of modern drug development. This guide provides a comprehensive technical overview of the prodrug concept as applied to Methyl 1-naphthaleneacetate (MNA). MNA is the methyl ester of 1-naphthaleneacetic acid (NAA), a compound with established biological activities, including potent anti-inflammatory effects through the inhibition of phospholipase A2 (PLA2) and cytoprotective properties via the upregulation of anti-apoptotic pathways. This document will elucidate the rationale for employing MNA as a prodrug, detail its bioactivation mechanism, present methodologies for its experimental validation, and discuss the potential therapeutic applications of this approach. It is intended for researchers, scientists, and drug development professionals seeking to leverage the prodrug strategy for optimizing naphthalene-based therapeutic agents.

The Rationale for a Prodrug Approach: Overcoming the Limitations of 1-Naphthaleneacetic Acid (NAA)

1-Naphthaleneacetic acid (NAA) has demonstrated compelling therapeutic potential. However, like many carboxylic acid-containing compounds, its physicochemical properties can present challenges for drug delivery and overall efficacy. The free carboxyl group of NAA is ionized at physiological pH, which can limit its passive diffusion across biological membranes, such as the gastrointestinal tract and the blood-brain barrier. Furthermore, NAA is subject to rapid metabolism, primarily through conjugation reactions in the liver, leading to a short biological half-life.[1][2]

The prodrug strategy aims to transiently mask the carboxylic acid moiety of NAA through esterification, thereby creating Methyl 1-naphthaleneacetate (MNA). This chemical modification is designed to:

-

Enhance Lipophilicity: The methyl ester of NAA is significantly more lipophilic than its parent carboxylic acid, which is expected to improve its absorption and distribution profile.

-

Improve Permeability: By masking the ionizable carboxyl group, MNA can more readily traverse cellular membranes via passive transport, potentially leading to increased bioavailability.

-

Modulate Pharmacokinetics: The rate and extent of MNA's conversion to NAA can be influenced by the activity of esterase enzymes, offering a potential mechanism for controlled release of the active drug.

Mechanism of Bioactivation: The Role of Human Carboxylesterases

The conversion of the inactive prodrug, MNA, to the active therapeutic agent, NAA, is predicated on enzymatic hydrolysis. In humans, this bioactivation is primarily mediated by a class of enzymes known as carboxylesterases (CEs).[3][4] These enzymes are abundant in various tissues, with two major isoforms playing a critical role in drug metabolism:

-

Human Carboxylesterase 1 (hCE1): Predominantly expressed in the liver, hCE1 is a key enzyme in the first-pass metabolism of many ester-containing drugs.[3][5][6] It is also found in other tissues, including the lungs and kidneys.

-

Human Carboxylesterase 2 (hCE2): Highly expressed in the small intestine, hCE2 is crucial for the hydrolysis of ester prodrugs following oral administration.[3][5][6]

The proposed bioactivation pathway of MNA is illustrated in the diagram below. Following administration, MNA is absorbed and distributed to tissues rich in carboxylesterases, such as the liver and intestine. These enzymes catalyze the hydrolysis of the methyl ester bond, releasing the active 1-naphthaleneacetic acid and methanol as a byproduct.

Caption: Bioactivation pathway of Methyl 1-naphthaleneacetate (MNA).

Therapeutic Potential of 1-Naphthaleneacetic Acid (NAA)

The rationale for developing an MNA prodrug is intrinsically linked to the therapeutic activities of its active form, NAA. Recent research has illuminated two key mechanisms of action:

Inhibition of Phospholipase A2 (PLA2)

Phospholipase A2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. NAA has been identified as a direct inhibitor of PLA2, with a reported IC50 of 13.16 μM.[7][8] The crystal structure of PLA2 in complex with NAA has been resolved, providing atomic-level detail of their interaction and confirming that NAA binds at the entrance of the active site, thereby blocking substrate entry.[9] This mechanism underpins the anti-inflammatory potential of NAA.

Anti-Apoptotic Activity

A recent study has demonstrated that NAA can enhance the in vitro culturing of human cells by inhibiting apoptosis.[10][11] This effect was attributed to the upregulation of the angiopoietin-like 4 (ANGPTL4) gene, which is involved in lipid metabolism and has anti-apoptotic functions.[10][11] This finding suggests that NAA, and by extension its prodrug MNA, could have therapeutic applications in conditions characterized by excessive cell death or for improving the viability of cell-based therapies.

Experimental Validation of the Prodrug Concept

A rigorous experimental framework is essential to validate the prodrug concept of MNA. The following protocols outline key in vitro and in vivo studies to characterize the conversion of MNA to NAA and to compare their pharmacokinetic profiles.

In Vitro Hydrolysis of Methyl 1-Naphthaleneacetate

Objective: To determine the rate and extent of MNA hydrolysis to NAA in a relevant biological matrix.

Methodology:

-

Preparation of Biological Matrices: Obtain human liver microsomes, human intestinal S9 fractions, and fresh human plasma.

-

Incubation: Incubate a known concentration of MNA (e.g., 10 µM) with each biological matrix at 37°C. Include appropriate controls (matrix without MNA, MNA in buffer).

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Analyze the samples for the concentrations of both MNA and NAA using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of disappearance of MNA and the rate of appearance of NAA. Determine the half-life of MNA in each matrix.

Caption: Workflow for in vitro hydrolysis of MNA.

Comparative Pharmacokinetics in an Animal Model

Objective: To compare the pharmacokinetic profiles of MNA and NAA following oral and intravenous administration in a suitable animal model (e.g., rats).

Methodology:

-

Animal Dosing:

-

Group 1: Administer MNA intravenously (IV).

-

Group 2: Administer MNA orally (PO).

-

Group 3: Administer NAA intravenously (IV).

-

Group 4: Administer NAA orally (PO).

-

-

Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentrations of both MNA and NAA in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for both MNA and NAA, including:

-

Area under the curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Half-life (t1/2)

-

Bioavailability (%F)

-

Table 1: Expected Pharmacokinetic Outcomes

| Parameter | MNA (Prodrug) | NAA (Active Drug) | Rationale for Difference |

| Oral Bioavailability (%F) | Higher | Lower | Enhanced lipophilicity and membrane permeability of MNA. |

| Cmax after Oral Dosing | Dependent on absorption rate | Lower due to poorer absorption | MNA's improved absorption leads to higher systemic exposure. |